1,3-diethyl-1H-pyrazol-4-amine
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Overview
Description
1,3-Diethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a valuable scaffold for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases . Another method involves the reaction of an α,β-unsaturated carbonyl compound with hydrazine, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can be substituted with various electrophiles to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include pyrazole N-oxides, amine derivatives, and substituted pyrazoles .
Scientific Research Applications
1,3-Diethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-diethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazol-4-amine: Similar in structure but with methyl groups instead of ethyl groups.
3-Amino-1-methyl-1H-pyrazole: Features a methyl group and an amino group at different positions.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains a fused pyridine ring, offering different biological properties.
Uniqueness: 1,3-Diethyl-1H-pyrazol-4-amine is unique due to its specific ethyl substitutions, which can influence its reactivity and biological activity compared to its methyl-substituted counterparts .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1,3-diethylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-7-6(8)5-10(4-2)9-7/h5H,3-4,8H2,1-2H3 |
InChI Key |
KFOVRQCHSADVNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1N)CC |
Origin of Product |
United States |
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